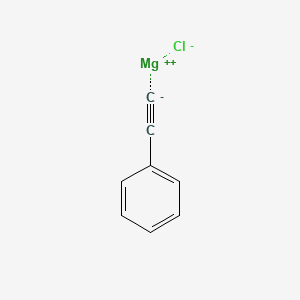
Phenylacetylenemagnesium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylacetylenemagnesium chloride is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. This compound is particularly valuable for its reactivity with various electrophiles, making it a versatile tool in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenylacetylenemagnesium chloride can be synthesized through the reaction of phenylacetylene with magnesium in the presence of anhydrous ether. The reaction typically proceeds as follows:
C6H5C≡CH+Mg→C6H5C≡CMgCl
This reaction requires a dry, inert atmosphere to prevent the magnesium from reacting with moisture or oxygen, which would deactivate the reagent .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in large reactors equipped with systems to maintain an inert atmosphere and control temperature .
Chemical Reactions Analysis
Types of Reactions
Phenylacetylenemagnesium chloride undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Coupling Reactions: Participates in cross-coupling reactions to form carbon-carbon bonds.
Substitution Reactions: Can replace halides in organic molecules.
Common Reagents and Conditions
Common reagents used with this compound include aldehydes, ketones, and halides. The reactions are typically carried out in anhydrous ether or tetrahydrofuran (THF) under an inert atmosphere to prevent the reagent from decomposing .
Major Products
The major products formed from reactions with this compound include secondary and tertiary alcohols, depending on the electrophile used. For example, the reaction with an aldehyde yields a secondary alcohol, while the reaction with a ketone yields a tertiary alcohol .
Scientific Research Applications
Phenylacetylenemagnesium chloride has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of polymers, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of phenylacetylenemagnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. This reaction forms a new carbon-carbon bond, which is the basis for its use in organic synthesis. The molecular targets and pathways involved depend on the specific electrophile and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium chloride: Similar in structure but lacks the triple bond of phenylacetylenemagnesium chloride.
Ethynylmagnesium chloride: Contains an ethynyl group instead of a phenyl group.
Phenylacetylene: The parent compound without the magnesium chloride component
Uniqueness
This compound is unique due to its combination of a phenyl group and a triple bond, which provides distinct reactivity compared to other Grignard reagents. This makes it particularly useful for synthesizing molecules with complex structures and multiple functional groups .
Properties
Molecular Formula |
C8H5ClMg |
|---|---|
Molecular Weight |
160.88 g/mol |
IUPAC Name |
magnesium;ethynylbenzene;chloride |
InChI |
InChI=1S/C8H5.ClH.Mg/c1-2-8-6-4-3-5-7-8;;/h3-7H;1H;/q-1;;+2/p-1 |
InChI Key |
NMKHBPSRXVPYOJ-UHFFFAOYSA-M |
Canonical SMILES |
[C-]#CC1=CC=CC=C1.[Mg+2].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


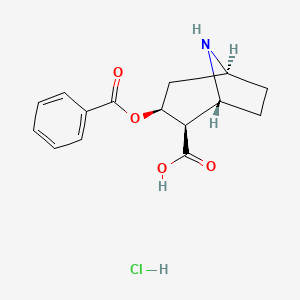


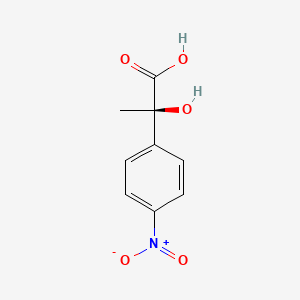
![Acetamide, N-[3-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]phenyl]-](/img/structure/B13808357.png)
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(3-methoxyphenyl)-](/img/structure/B13808368.png)
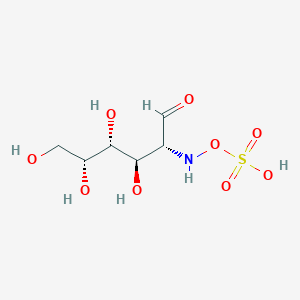
![3H-Naphtho[1,2,3-de]quinoline-1-carboxylic acid, 6-[(4-chlorophenyl)amino]-2,7-dihydro-4-methyl-2,7-dioxo-, ethyl ester](/img/structure/B13808373.png)
![N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B13808375.png)
![[(1R,3S)-3-ethoxycyclohexyl]-trimethylsilane](/img/structure/B13808377.png)
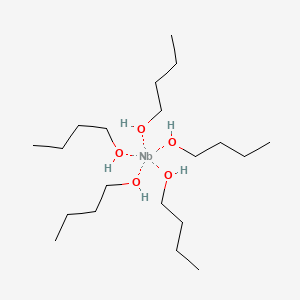
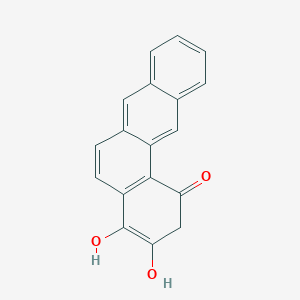
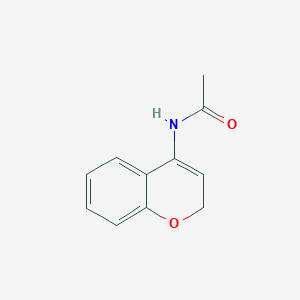
![Sodium;5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B13808402.png)
